

# SGC-CBP30 off-target effects and how to control for them

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## Compound of Interest

Compound Name: *Sgc-cbp30*

Cat. No.: *B612240*

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## SGC-CBP30 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of the CBP/p300 bromodomain inhibitor **SGC-CBP30** and robust methods to control for them in experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **SGC-CBP30** and what is its primary mechanism of action?

A1: **SGC-CBP30** is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.<sup>[1][2][3]</sup> It competitively binds to the acetyl-lysine binding pocket of these bromodomains, preventing their interaction with acetylated histones and other proteins, thereby modulating gene transcription.

Q2: What are the known primary off-targets of **SGC-CBP30**?

A2: The most significant off-targets of **SGC-CBP30** are the bromodomains of the Bromo and Extra-Terminal (BET) family proteins, particularly BRD4.<sup>[1][4][5]</sup> **SGC-CBP30** exhibits a 40-fold selectivity for CBP over the first bromodomain of BRD4 (BRD4(1)).<sup>[1][2][3]</sup> Additionally, a study has identified the ATP-binding cassette subfamily G member 2 (ABCG2) efflux transporter as a potential off-target.

Q3: What is **SGC-CBP30N** and how should it be used?

A3: **SGC-CBP30N** is the recommended negative control for **SGC-CBP30**.<sup>[6]</sup> It is structurally very similar to **SGC-CBP30** but has significantly reduced activity against CBP and is inactive against BRD4.<sup>[6]</sup> It should be used in parallel with **SGC-CBP30** at the same concentrations to differentiate on-target effects from non-specific or off-target cellular responses.

Q4: Why is it important to control for off-target effects when using **SGC-CBP30**?

A4: Controlling for off-target effects is critical to ensure that the observed biological phenotype is a direct result of CBP/p300 bromodomain inhibition and not due to unintended interactions with other proteins like BET bromodomains or ABCG2 transporters. This increases the confidence and reproducibility of experimental findings.

## Troubleshooting Guide

Observed Problem	Potential Cause	Recommended Action
Phenotype resembles that of a BET inhibitor (e.g., JQ1).	Off-target inhibition of BET bromodomains.	<p>1. Confirm with Negative Control: Run a parallel experiment with SGC-CBP30N. If the phenotype persists with SGC-CBP30N, it is likely not due to CBP/p300 or BET inhibition. 2. Use an Orthogonal Approach: Repeat the experiment with a structurally distinct CBP/p300 inhibitor, such as I-CBP112.<a href="#">[4]</a> <a href="#">[7]</a> 3. Perform a Washout Experiment: Assess if the phenotype is reversible after removing SGC-CBP30. 4. Titrate SGC-CBP30 Concentration: Use the lowest effective concentration of SGC-CBP30 to minimize off-target engagement.</p>
Inconsistent results or suspected multidrug resistance phenotype.	Off-target inhibition of the ABCG2 transporter.	<p>1. Check Cell Line ABCG2 Expression: Determine if your cell line expresses high levels of the ABCG2 transporter. 2. Use a Known ABCG2 Substrate: Test if SGC-CBP30 affects the transport of a known ABCG2 substrate in your cells. 3. Consider Alternative Inhibitors: If ABCG2 inhibition is a concern, consider using an alternative CBP/p300 inhibitor with a different off-target profile.</p>

No observable phenotype at expected concentrations.	Compound inactivity or experimental issue.	1. Verify Compound Integrity: Ensure SGC-CBP30 has been stored correctly and prepare fresh stock solutions. 2. Confirm Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA) or a chromatin immunoprecipitation (ChIP) experiment for a known CBP/p300 target gene, to confirm the inhibitor is active in your system. 3. Optimize Treatment Conditions: Adjust incubation time and concentration based on literature for your specific cell type and assay.
Cell toxicity observed.	High concentration or non-specific effects.	1. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your cell line. 2. Use the Negative Control: Compare the toxicity of SGC-CBP30 with SGC-CBP30N to assess if the toxicity is on-target. <a href="#">[6]</a>

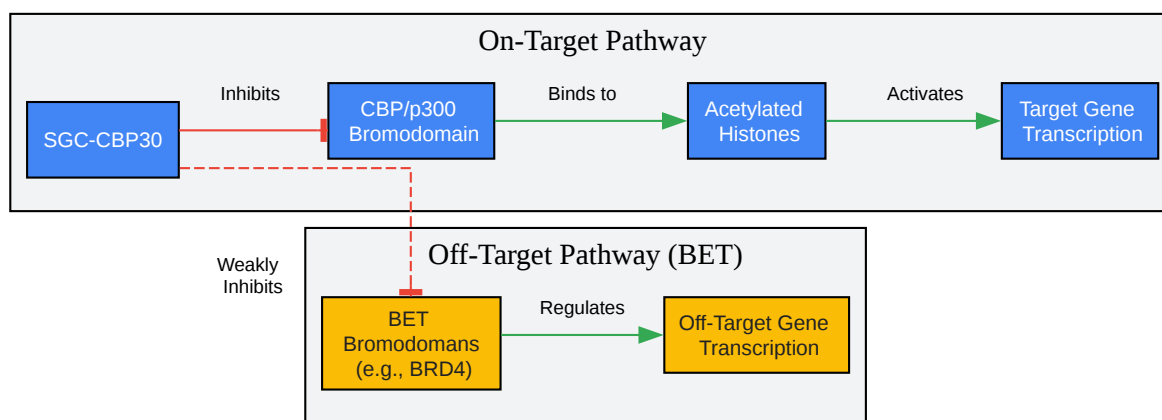
## Data Presentation

Table 1: In Vitro Potency and Selectivity of **SGC-CBP30**

Target	SGC-CBP30 IC50/Kd	SGC-CBP30N (Negative Control)	Notes
CBP	21 nM (IC50)[1][3]	Moderately active (Thermal shift of 2°C vs 9.7°C for SGC- CBP30)[6]	Primary on-target.
p300	38 nM (IC50)[1][3]	N/A	Primary on-target.
BRD4(1)	~840 nM (40-fold selective vs CBP)[1] [2][3]	Inactive (Thermal shift of 0.4°C vs 1.8°C for SGC-CBP30)[6]	Primary off-target.
BRD4(2)	~5.25 µM (250-fold selective vs CBP)[1] [3]	N/A	Lower affinity off- target.

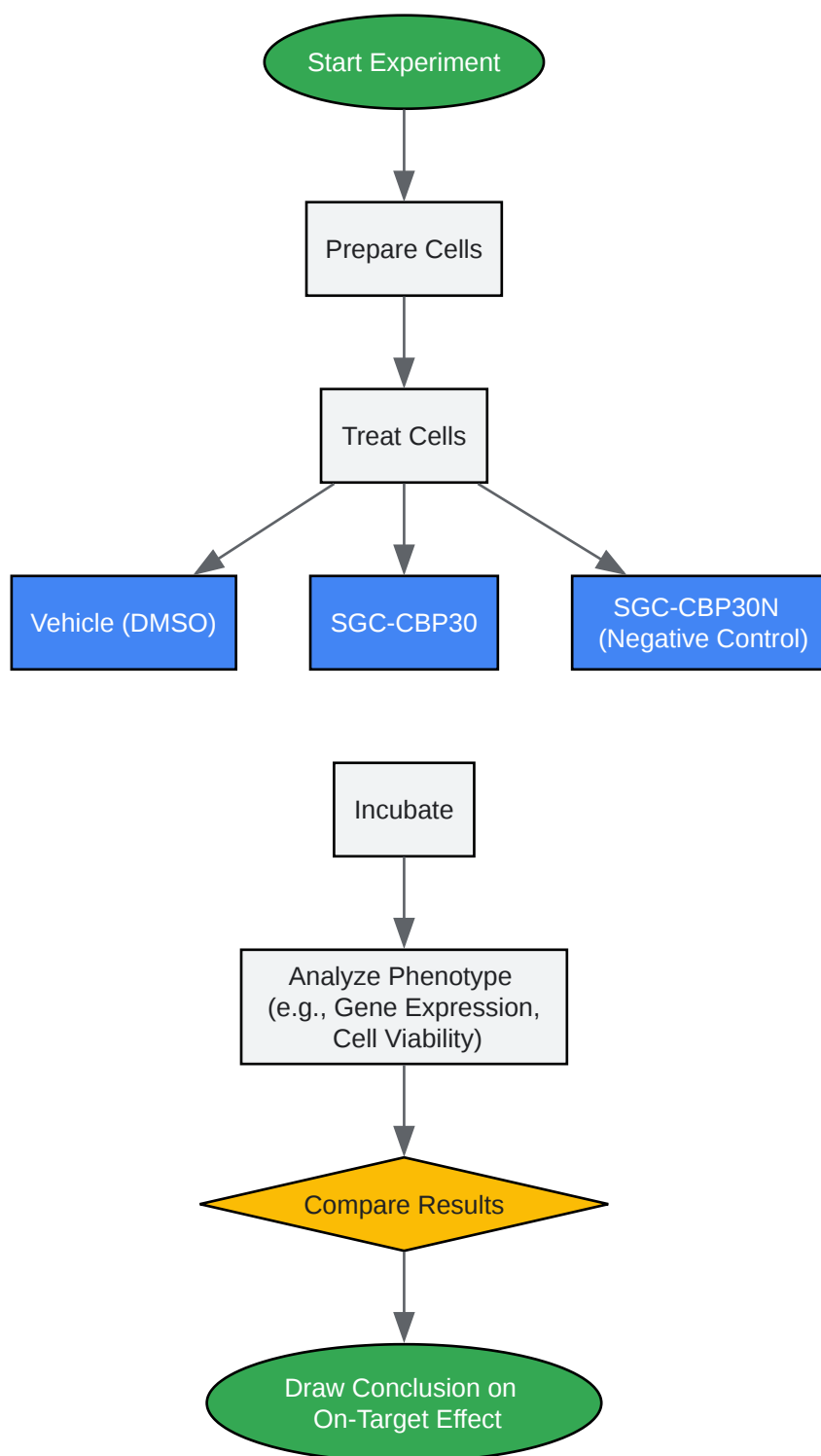
N/A: Data not available from the search results.

## Mandatory Visualizations



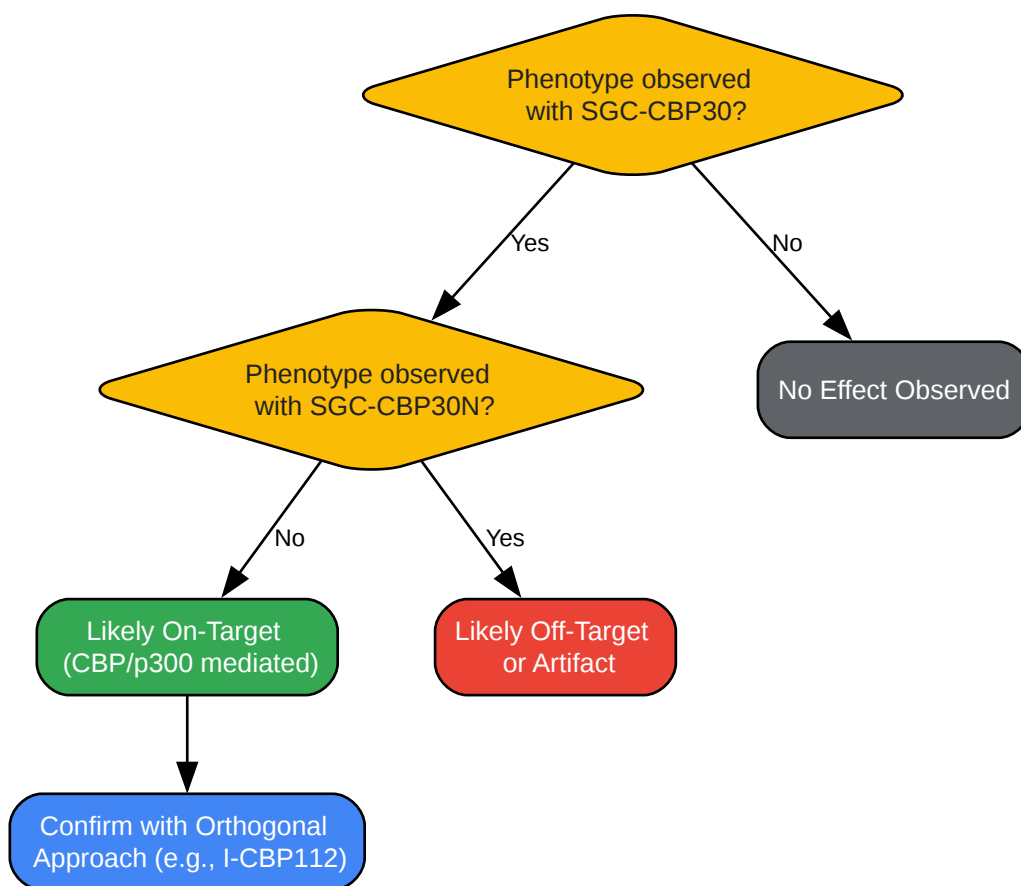
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Caption: On-target vs. off-target pathways of **SGC-CBP30**.



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Caption: Workflow for a controlled **SGC-CBP30** experiment.



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Caption: Logic diagram for troubleshooting **SGC-CBP30** results.

## Experimental Protocols

### 1. Protocol for Use of **SGC-CBP30N** Negative Control

This protocol outlines the essential steps for using the negative control **SGC-CBP30N** to validate that an observed cellular phenotype is due to the on-target inhibition of CBP/p300 by **SGC-CBP30**.

- Objective: To differentiate between on-target effects of **SGC-CBP30** and non-specific or off-target effects.
- Materials:
  - **SGC-CBP30**

- **SGC-CBP30N**
- Vehicle control (e.g., DMSO)
- Cell line of interest
- Appropriate cell culture media and reagents
- Assay-specific reagents (e.g., for qPCR, Western blot, or viability assays)
- Procedure:
  - Cell Seeding: Plate cells at the desired density for your specific assay and allow them to adhere and stabilize overnight.
  - Compound Preparation: Prepare stock solutions of **SGC-CBP30** and **SGC-CBP30N** in DMSO. From these, prepare working solutions in cell culture media at the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
  - Treatment Groups: Set up the following treatment groups in parallel:
    - Vehicle control (e.g., media with DMSO)
    - **SGC-CBP30** at various concentrations (e.g., a dose-response curve)
    - **SGC-CBP30N** at the same concentrations as **SGC-CBP30**
  - Incubation: Treat the cells with the respective compounds and incubate for the desired duration.
  - Phenotypic Analysis: Perform your downstream analysis (e.g., measure changes in gene expression, protein levels, cell viability, or other relevant phenotypes).
  - Data Interpretation:
    - An effect observed with **SGC-CBP30** but not with **SGC-CBP30N** is likely an on-target effect.



- An effect observed with both **SGC-CBP30** and **SGC-CBP30N** may be a non-specific or off-target effect unrelated to CBP/p300 or BET bromodomain inhibition.
- The absence of an effect with both compounds may indicate that CBP/p300 is not involved in the phenotype under investigation or that the assay conditions need optimization.

## 2. Protocol for an Orthogonal Validation using I-CBP112

This protocol describes the use of a structurally distinct CBP/p300 inhibitor, I-CBP112, to provide an independent line of evidence for the on-target activity of **SGC-CBP30**.

- Objective: To confirm that the observed phenotype is due to the inhibition of CBP/p300 and not a chemotype-specific off-target effect of **SGC-CBP30**.
- Materials:
  - **SGC-CBP30**
  - I-CBP112
  - Vehicle control (e.g., DMSO)
  - Cell line of interest and relevant reagents
- Procedure:
  - Follow the same experimental setup as the negative control protocol (Protocol 1).
  - In place of **SGC-CBP30N**, use I-CBP112 at equipotent concentrations to **SGC-CBP30**.
  - Data Interpretation: If both **SGC-CBP30** and I-CBP112 produce the same phenotype, it strongly suggests that the effect is mediated through the inhibition of CBP/p300.

## 3. General Protocol for a Washout Experiment

This protocol provides a general framework to assess the reversibility of **SGC-CBP30**'s effects, which can help distinguish between specific, reversible inhibition and non-specific, irreversible

toxicity.

- Objective: To determine if the biological effects of **SGC-CBP30** are reversible upon its removal.
- Procedure:
  - Initial Treatment: Treat cells with **SGC-CBP30** for a defined period (e.g., 6-24 hours).
  - Washout:
    - Aspirate the media containing **SGC-CBP30**.
    - Gently wash the cells twice with pre-warmed, drug-free media.
    - Add fresh, drug-free media to the cells.
  - Recovery: Culture the cells for various time points after the washout (e.g., 6, 12, 24 hours).
  - Analysis: At each time point, analyze the cells for the phenotype of interest and compare it to cells continuously treated with **SGC-CBP30** and vehicle-treated cells.
  - Data Interpretation: A reversal of the phenotype after washout suggests a specific and reversible interaction of **SGC-CBP30** with its target. Irreversible effects may indicate cytotoxicity or other non-specific mechanisms.

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